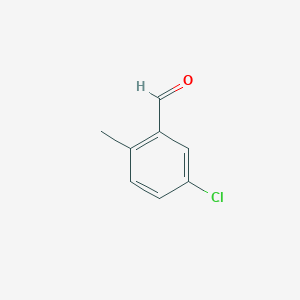

5-Chloro-2-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYTVUGYXUWXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492927 | |

| Record name | 5-Chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58966-34-0 | |

| Record name | 5-Chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-methylbenzaldehyde synthesis pathway from toluene

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylbenzaldehyde from Toluene

Abstract

This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This technical guide provides an in-depth analysis of the viable synthetic pathways for producing this compound, starting from the readily available raw material, toluene. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It will explore the core chemical transformations, delve into the mechanistic underpinnings of each step, and provide detailed experimental protocols for the most practical synthesis routes.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₇ClO, is a disubstituted benzaldehyde derivative.[1][2] Its molecular structure, featuring a chlorine atom and a methyl group on the aromatic ring, imparts specific reactivity that makes it a valuable building block in organic synthesis. The aldehyde functional group is highly versatile for forming carbon-carbon and carbon-nitrogen bonds, essential for constructing complex molecular architectures found in active pharmaceutical ingredients and other high-value chemicals.[1]

Strategic Synthesis Pathways from Toluene

The synthesis of this compound from toluene necessitates a multi-step approach involving the introduction of both a chlorine atom and a formyl group onto the toluene backbone, with specific regiochemistry. The primary strategic considerations involve the order of these introductions and the methods employed for each transformation. Two principal pathways emerge as the most logical and industrially scalable:

-

Pathway A: Formylation of 4-Chlorotoluene. This strategy involves the initial chlorination of toluene to produce 4-chlorotoluene, followed by the introduction of the aldehyde group.

-

Pathway B: Chlorination of 2-Methylbenzaldehyde. This alternative approach begins with the formylation of toluene to yield 2-methylbenzaldehyde, which is then subjected to chlorination.

This guide will primarily focus on Pathway A, as the directing effects of the substituents in 4-chlorotoluene offer a more controlled and regioselective route to the desired product.

Pathway A: Synthesis via Formylation of 4-Chlorotoluene

This pathway is a robust and widely employed method for the synthesis of this compound. It leverages the ortho-para directing nature of the methyl group and the deactivating, yet ortho-para directing, nature of the chlorine atom in the starting material, 4-chlorotoluene.

Step 1: Chlorination of Toluene to 4-Chlorotoluene

The initial step involves the electrophilic aromatic substitution of toluene with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The methyl group of toluene is an activating, ortho-para director. This reaction yields a mixture of 2-chlorotoluene and 4-chlorotoluene. The para isomer, 4-chlorotoluene, is the desired product and can be separated from the ortho isomer by distillation.

Step 2: Formylation of 4-Chlorotoluene

The introduction of the formyl group (-CHO) onto the 4-chlorotoluene ring is the key transformation in this pathway. Several named reactions can achieve this, with the Vilsmeier-Haack and Gattermann-Koch reactions being the most prominent.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[3][4] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[3][6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-chlorotoluene attacks the electrophilic Vilsmeier reagent. The methyl group directs the substitution to the ortho position (position 2), leading to the formation of an iminium ion intermediate.

-

Hydrolysis: The intermediate iminium salt is then hydrolyzed with water to yield the final product, this compound.[4]

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Chlorotoluene

-

Reagents and Equipment:

-

4-Chlorotoluene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) as solvent

-

Ice bath

-

Round-bottom flask with a magnetic stirrer and dropping funnel

-

Sodium acetate solution

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, add DMF to DCM.

-

Slowly add POCl₃ to the solution while stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

-

Once the Vilsmeier reagent has formed, add 4-chlorotoluene dropwise to the mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and a solution of sodium acetate.

-

Stir for a short period to allow for the hydrolysis of the intermediate.

-

Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

The Gattermann-Koch reaction is another classical method for the formylation of aromatic compounds, particularly suitable for alkylbenzenes like toluene and its derivatives.[7][8] This reaction utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a catalyst system, typically a mixture of copper(I) chloride (CuCl) and aluminum chloride (AlCl₃).[9]

Mechanism:

-

Formation of the Formyl Cation Precursor: Carbon monoxide and HCl react under pressure in the presence of the catalyst to form a reactive electrophilic species, often represented as the formyl cation ([HCO]⁺).[8]

-

Electrophilic Aromatic Substitution: The aromatic ring of 4-chlorotoluene attacks the formyl cation in a classic electrophilic aromatic substitution manner.[8] The substitution occurs at the position ortho to the methyl group.

-

Deprotonation: A proton is eliminated from the intermediate carbocation to restore the aromaticity of the ring, yielding this compound.

Table 1: Comparison of Formylation Methods

| Feature | Vilsmeier-Haack Reaction | Gattermann-Koch Reaction |

| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | Carbon Monoxide and HCl |

| Catalyst | None (reagents are consumed) | AlCl₃/CuCl |

| Reaction Conditions | Mild (0 °C to room temperature) | High pressure of CO and HCl |

| Substrate Scope | Electron-rich aromatics and heterocycles[6] | Alkylbenzenes[9] |

| Safety Considerations | POCl₃ is corrosive and moisture-sensitive. | CO is a toxic gas; requires specialized high-pressure equipment. |

Alternative Synthetic Routes

While the formylation of 4-chlorotoluene is a primary route, other pathways are chemically feasible, though they may present different challenges in terms of starting material availability, regioselectivity, or reaction conditions.

Sommelet Reaction

The Sommelet reaction converts a benzylic halide into an aldehyde using hexamine (hexamethylenetetramine) and water.[10][11][12] To synthesize this compound via this route, one would first need to prepare 5-chloro-2-methylbenzyl chloride from 4-chlorotoluene through free-radical chlorination of the methyl group.

Diagram: Sommelet Reaction Pathway

Caption: The Sommelet reaction pathway to this compound.

Friedel-Crafts Acylation Followed by Reduction

This two-step approach involves the Friedel-Crafts acylation of 4-chlorotoluene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst to form a ketone.[13][14][15][16] The resulting ketone can then be reduced to the desired aldehyde. However, the direct reduction of a ketone to an aldehyde can be challenging, often requiring specific reagents to avoid over-reduction to the alcohol or alkane.

Conclusion

The synthesis of this compound from toluene is most strategically and efficiently achieved through the formylation of 4-chlorotoluene. Among the available formylation methods, the Vilsmeier-Haack reaction offers a practical and scalable approach with milder reaction conditions compared to the Gattermann-Koch reaction. The choice of synthetic route will ultimately depend on the available resources, scale of production, and safety infrastructure. This guide provides the foundational knowledge for researchers and developers to select and optimize the synthesis of this important chemical intermediate.

References

-

PrepChem.com. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. Available from: [Link]

-

Grokipedia. Sommelet reaction. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Reactions. The Sommelet Reaction. Available from: [Link]

-

Sommelet Reaction. Available from: [Link]

-

Roman, G. SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Available from: [Link]

-

Wikipedia. Sommelet reaction. Available from: [Link]

-

MDPI. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Available from: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

LookChem. Cas 58966-34-0,this compound. Available from: [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.... Available from: [Link]

-

Wikipedia. Gattermann reaction. Available from: [Link]

-

BYJU'S. Gattermann Koch Reaction Mechanism. Available from: [Link]

-

Organic Syntheses Procedure. m-CHLOROBENZALDEHYDE. Available from: [Link]

-

Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]

-

RSC Publishing. Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Available from: [Link]

-

Homework.Study.com. In the Gatterman-Koch reaction, a formyl group (- CHO) is introduced directly onto a benzene ring.... Available from: [Link]

-

YouTube. Gattermann Koch Reaction: Formylation of Aromatic Compounds. Available from: [Link]

-

PubChem. This compound | C8H7ClO | CID 12347565. Available from: [Link]

-

YouTube. Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). Available from: [Link]

-

YouTube. Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|. Available from: [Link]

-

Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

-

Quora. How to prepare m-chloro toluene from toluene. Available from: [Link]

-

BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

-

PubChem - NIH. 4-Chlorotoluene | C7H7Cl | CID 7810. Available from: [Link]

-

The Royal Society of Chemistry. Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions Table of Co. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of 4-Chlorotoluene Manufacturing: A Synthetic Route Analysis. Available from: [Link]

-

Organic Syntheses Procedure. p. 170. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C8H7ClO | CID 12347565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. homework.study.com [homework.study.com]

- 10. grokipedia.com [grokipedia.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. 傅-克酰基化反应 [sigmaaldrich.com]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. byjus.com [byjus.com]

An In-depth Technical Guide to 5-Chloro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and safety information for 5-Chloro-2-methylbenzaldehyde, a key intermediate in various fields of chemical synthesis.

Compound Identification and Physical Properties

This compound is a disubstituted benzaldehyde derivative. Its core structure consists of a benzene ring functionalized with a chlorine atom, a methyl group, and a formyl (aldehyde) group.

Systematic Information:

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 58966-34-0 | [ChemicalBook][2], [LookChem][3] |

| Molecular Formula | C₈H₇ClO | [Sigma-Aldrich], [PubChem][1] |

| Molecular Weight | 154.59 g/mol | [Sigma-Aldrich], [PubChem][1] |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C=O | [PubChem][1] |

| InChI Key | DDYTVUGYXUWXGN-UHFFFAOYSA-N | [PubChem][1] |

Physical and Chemical Properties:

| Property | Value | Source |

| Appearance | Solid | [Sigma-Aldrich] |

| Boiling Point | 233 °C | [LookChem][3] |

| Flash Point | 105 °C | [LookChem][3] |

| Density | 1.195 g/cm³ | [LookChem][3] |

| Refractive Index | 1.562 | [LookChem][3] |

Spectroscopic Profile and Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | -CHO | The aldehydic proton is highly deshielded and typically appears as a singlet in this region. |

| ~7.7 | Doublet (d) | 1H | H-6 | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will be split by H-4. |

| ~7.4 | Doublet of doublets (dd) | 1H | H-4 | This proton is coupled to both H-3 and H-6. |

| ~7.2 | Doublet (d) | 1H | H-3 | This proton is coupled to H-4. |

| ~2.6 | Singlet | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and appear as a singlet in the upfield region. |

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~191 | C=O | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~140 | C-2 | The carbon bearing the methyl group. |

| ~137 | C-5 | The carbon bearing the chlorine atom. |

| ~134 | C-1 | The carbon attached to the aldehyde group. |

| ~132 | C-6 | Aromatic CH. |

| ~130 | C-4 | Aromatic CH. |

| ~127 | C-3 | Aromatic CH. |

| ~19 | -CH₃ | The methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3050-3100 | Aromatic C-H | Stretching |

| ~2820 and ~2720 | Aldehyde C-H | Stretching (Fermi resonance) |

| ~1700 | C=O (Aldehyde) | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~800-900 | C-H out-of-plane bending | Aromatic substitution pattern |

| ~700-800 | C-Cl | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 154, corresponding to the molecular weight of the compound. The presence of chlorine will result in an M+2 peak at m/z 156 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

-

Loss of H· (M-1): A peak at m/z 153, resulting from the loss of the aldehydic hydrogen radical.

-

Loss of CHO· (M-29): A peak at m/z 125, corresponding to the loss of the formyl radical.

-

Loss of Cl· (M-35): A peak at m/z 119, due to the loss of a chlorine radical.

Synthesis Protocol

A common and effective method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. The following is a plausible, detailed protocol for the laboratory-scale synthesis of this compound from 5-Chloro-2-methylbenzyl alcohol.

Oxidation of 5-Chloro-2-methylbenzyl alcohol

This procedure utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Materials:

-

5-Chloro-2-methylbenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celatom® or Celite®

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for larger scale)

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Chloro-2-methylbenzyl alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Oxidant: To the stirred solution, add 1.5 equivalents of pyridinium chlorochromate (PCC) portion-wise at room temperature. The mixture will turn into a dark brown slurry.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde spot.

-

Work-up: Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether. Pass the slurry through a short plug of silica gel topped with a layer of Celatom® or Celite® to filter out the chromium byproducts.

-

Extraction: Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.

-

Concentration: Combine the organic filtrates and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statement |

| Danger | H301: Toxic if swallowed [Sigma-Aldrich][4] |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its functional groups offer multiple reaction pathways for the construction of more complex molecules. It is primarily used as an intermediate in the synthesis of:

-

Pharmaceuticals: As a precursor for the development of new drug candidates. [LookChem][3]

-

Agrochemicals: In the manufacturing of pesticides and herbicides. [LookChem][3]

-

Dyes and Pigments: For the synthesis of coloring agents. [LookChem][3]

References

-

PrepChem. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. [Link]

-

Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-542. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 58966-34-0,this compound. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy. [Link]

Sources

Modulating Reactivity: A Guide to the Aldehyde Group in Substituted Benzaldehydes

An In-Depth Technical Guide:

Introduction: The Versatile Core of Aromatic Chemistry

Benzaldehyde and its derivatives represent a cornerstone class of organic compounds, serving as indispensable building blocks in sectors ranging from pharmaceuticals and agrochemicals to dyes and fragrances.[1] The reactivity of these molecules is fundamentally dictated by the aldehyde functional group (-CHO), a site ripe for a multitude of chemical transformations. This guide delves into the core principles governing the aldehyde's reactivity, focusing on how substituents on the aromatic ring can be strategically employed to modulate its electronic and steric environment. Understanding these substituent effects is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel molecules with targeted biological activities.[1][2]

The unique chemical properties of the benzaldehyde scaffold make it an invaluable starting material for developing new drugs.[2] Its aldehyde group readily participates in nucleophilic additions, oxidations, and reductions, allowing for the construction of diverse and complex organic structures.[1] This guide will provide a comprehensive exploration of these key reactions, grounded in mechanistic principles and supported by field-proven experimental protocols.

The Electronic Landscape: Understanding Substituent Effects

The reactivity of the carbonyl group in benzaldehyde is a direct function of the electrophilicity of its carbon atom. This carbon is inherently electron-poor (electrophilic) due to the polarization of the C=O double bond, where the highly electronegative oxygen atom pulls electron density towards itself.[3][4] Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts because the aromatic ring's resonance effect donates electron density, slightly reducing the carbonyl carbon's electrophilicity.[5][6][7]

Substituents on the benzene ring profoundly alter this electronic balance through two primary mechanisms:

-

Inductive Effect (Field Effect): An electrostatic effect transmitted through sigma (σ) bonds. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl) pull electron density away from the ring and the aldehyde group, increasing the carbonyl carbon's partial positive charge and thus its reactivity toward nucleophiles. Electron-donating groups (EDGs) like alkyl (-CH₃) or methoxy (-OCH₃) push electron density, decreasing electrophilicity.

-

Resonance Effect (Delocalization): The delocalization of π-electrons across the aromatic system. EDGs with lone pairs (e.g., -OCH₃, -OH) in the ortho or para positions can donate electron density directly to the carbonyl group via resonance, significantly decreasing its electrophilicity. Conversely, EWGs like -NO₂ in these positions can withdraw electron density through resonance, enhancing electrophilicity.

Caption: Influence of EWGs and EDGs on aldehyde reactivity.

Nucleophilic Addition: The Archetypal Reaction

The most characteristic reaction of aldehydes is nucleophilic addition. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[6][7]

Caption: Mechanism of nucleophilic addition to an aldehyde.

The rate of this reaction is highly sensitive to substituents. EWGs increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and accelerating the reaction.[5] Conversely, EDGs retard the reaction.[5]

Case Study: The Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis, reacting an aldehyde with a phosphorus ylide. Benzaldehydes with EWGs (e.g., -NO₂, -Cl) exhibit significantly faster reaction rates compared to unsubstituted benzaldehyde, while those with EDGs (e.g., -CH₃, -OCH₃) react more slowly.[5]

Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction [5]

| Substituent (para-) | Reaction Type | Relative Rate Constant (k/k₀) |

| -NO₂ | Wittig | 14.7 |

| -Cl | Wittig | 2.75 |

| -H | Wittig | 1.00 |

| -CH₃ | Wittig | 0.45 |

| -OCH₃ | Wittig | 0.23 |

k₀ is the rate constant for unsubstituted benzaldehyde.

Experimental Protocol: Wittig Synthesis of a Substituted Stilbene[8]

This protocol describes a representative Wittig reaction between a substituted benzaldehyde and benzyltriphenylphosphonium chloride.

Objective: To synthesize a substituted stilbene via the Wittig reaction and observe the formation of a precipitate.

Materials:

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde): 500 mg

-

Benzyltriphenylphosphonium chloride: 500 mg

-

10 M Sodium Hydroxide (NaOH): 5 mL

-

95% Ethanol (for recrystallization): ~20 mL

-

25 mL Erlenmeyer flasks (x2)

-

Magnetic stir bar and stir plate

-

Büchner funnel and suction filtration apparatus

-

Filter paper and watch glass

Procedure:

-

Reactant Setup: In a 25 mL Erlenmeyer flask, combine 500 mg of the assigned substituted benzaldehyde and 500 mg of benzyltriphenylphosphonium chloride.

-

Base Addition: Add 5 mL of 10 M NaOH solution to the flask. The strong base is required to deprotonate the phosphonium salt to form the reactive ylide intermediate.[8]

-

Reaction: Place a magnetic stir bar in the flask and stir the mixture vigorously at room temperature for 20 minutes. A precipitate (the stilbene product and triphenylphosphine oxide) will form.

-

Isolation: Set up a suction filtration apparatus with a pre-weighed piece of filter paper. Filter the solid product, washing it with a small amount of cold water to remove any residual NaOH. Continue to pull vacuum for approximately 2-3 minutes to partially dry the crude product.

-

Purification (Recrystallization): a. Transfer the crude solid to a clean 25 mL Erlenmeyer flask. b. In a separate beaker, gently heat approximately 20 mL of 95% ethanol to a boil. c. Add the minimum amount of hot ethanol to the crude product flask to dissolve the solid completely. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

-

Analysis: Determine the mass of the dried, purified product and calculate the yield. Characterize the product using Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (e.g., ¹H NMR, IR) as required.

Oxidation of the Aldehyde Group

The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a fundamental transformation.[9][10] The reaction kinetics are first order with respect to both the benzaldehyde and the oxidizing agent.[9][11][12] Interestingly, the influence of substituents can be complex. Studies using agents like benzyltrimethylammonium chlorobromate (BTMACB) show that the reaction is accelerated by both electron-donating and electron-withdrawing groups, with a more pronounced effect from EDGs.[5] This suggests a mechanism involving an electron-deficient reaction center in the rate-determining step.[9][11][12]

Table 2: Relative Reactivity of Substituted Benzaldehydes in Oxidation with BTMACB [5]

| Substituent (para-) | Reaction Type | Relative Rate Constant (k/k₀) |

| -OCH₃ | Oxidation | 6.31 |

| -CH₃ | Oxidation | 2.51 |

| -NO₂ | Oxidation | 1.62 |

| -H | Oxidation | 1.00 |

| -Cl | Oxidation | 0.55 |

k₀ is the rate constant for unsubstituted benzaldehyde.

Experimental Protocol: Phase-Transfer Catalyzed Oxidation[11][14]

This method provides a high-yield synthesis of benzoic acids under mild conditions by transferring the oxidant (permanganate) from an aqueous phase to an organic phase containing the aldehyde.[10][13]

Objective: To oxidize 4-chlorobenzaldehyde to 4-chlorobenzoic acid with high yield (>90%).[13]

Materials:

-

4-Chlorobenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

Toluene (or Ethyl Acetate) - Organic Solvent

-

Sulfuric Acid (dilute)

-

Sodium bisulfite (for quenching)

-

Separatory funnel, round-bottom flask, condenser, heating mantle

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorobenzaldehyde in toluene. Add the phase-transfer catalyst, TBAB.

-

Oxidant Phase: In a separate beaker, prepare an aqueous solution of KMnO₄.

-

Reaction: Add the aqueous KMnO₄ solution to the flask. Heat the biphasic mixture to a gentle reflux with vigorous stirring. The TBAB transfers the MnO₄⁻ ion into the organic phase where it can react with the aldehyde. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

Workup: a. After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. b. Quench any excess KMnO₄ by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of MnO₂ forms. c. Acidify the mixture with dilute sulfuric acid to protonate the benzoate salt to the free benzoic acid.

-

Isolation: a. Transfer the mixture to a separatory funnel. Separate the organic layer. b. Extract the aqueous layer with additional portions of toluene (or ethyl acetate). c. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Remove the solvent under reduced pressure to yield the crude 4-chlorobenzoic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified benzoic acid. The product can be characterized by its melting point and IR spectroscopy.[10][13]

Reduction of the Aldehyde Group

The reduction of benzaldehydes to their corresponding primary (benzyl) alcohols is another key transformation. This can be achieved using various reducing agents, from standard chemical hydrides like sodium borohydride (NaBH₄) to enzymatic systems.[14] Biocatalytic reductions are of particular interest in drug development for their high selectivity and mild reaction conditions.[14] Studies using crude reductase enzymes from beans have shown that the conversion is dependent on both the electronic and steric nature of the substituent.[14]

Special Topics: The Cannizzaro Reaction

For benzaldehydes and other non-enolizable aldehydes (those lacking an α-hydrogen), treatment with a strong base induces a disproportionation reaction known as the Cannizzaro reaction. In this redox process, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (reduction) and one molecule of the carboxylic acid salt (oxidation).[15][16]

The reaction was first discovered by Stanislao Cannizzaro in 1853, who obtained benzyl alcohol and potassium benzoate from the treatment of benzaldehyde with potash.[16][17][18]

Caption: Key steps of the Cannizzaro reaction mechanism.

The Crossed Cannizzaro Reaction is a more synthetically useful variant where an inexpensive, highly reactive aldehyde like formaldehyde is used as a sacrificial reductant to convert a more valuable aldehyde entirely to its corresponding alcohol, thereby increasing the yield of the desired product.[17][18]

Applications in Drug Discovery and Development

The ability to fine-tune the reactivity of the aldehyde group through substitution makes benzaldehyde derivatives highly valuable scaffolds in medicinal chemistry.[2][19] They serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including antihypertensive and anticonvulsant medications.[2] The trifluoromethyl (-CF₃) group, for example, is a powerful electron-withdrawing moiety that can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets, making it a cornerstone in modern drug design.[1] Benzaldehyde derivatives are also crucial for creating benzimidazole-based compounds, which have shown promise as inhibitors for conditions like Alzheimer's disease.[20]

Conclusion

The reactivity of the aldehyde group in substituted benzaldehydes is a nuanced interplay of inductive, resonance, and steric effects. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic addition reactions, while electron-donating groups have the opposite effect. In redox reactions, the influence of substituents can be more complex and is often dependent on the specific mechanism and reagents involved. A thorough understanding of these governing principles is essential for professionals in organic synthesis and drug development, enabling the precise control of chemical reactions and the rational design of complex molecules with desired functions.

References

- Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate.

- Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Taylor & Francis Online.

- Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. ACS Publications, The Journal of Organic Chemistry.

- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.

- Cannizzaro Reaction Mechanism. BYJU'S.

- Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.

- What are the uses of benzaldehyde in the pharmaceutical industry? Blog.

- Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. American Chemical Society.

- Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Allen Overseas.

- Exploring the Synthesis and Applications of Benzaldehyde Deriv

- Potential Therapeutic Applications of Benzaldehyde Deriv

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- Cannizzaro reaction. Wikipedia.

- Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. MDPI.

- The Wittig Reaction. YouTube.

- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.

- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.

- Wittig reaction with benzaldehyde. Chemistry Stack Exchange.

- What are nucleophilic addition reactions in the context of aldehydes and ketones?

- Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.

- Nucleophilic Addition Reactions of Aldehydes and Ketones. OpenStax.

- Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? Chemistry Stack Exchange.

Sources

- 1. nbinno.com [nbinno.com]

- 2. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]

- 3. ck12.org [ck12.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-advances.org [research-advances.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]

- 16. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 17. byjus.com [byjus.com]

- 18. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 19. benchchem.com [benchchem.com]

- 20. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 5-Chloro-2-methylbenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Significance of Substituted Benzaldehydes in Medicinal Chemistry

Benzaldehyde, the archetypal aromatic aldehyde, has long been recognized for its utility as a versatile chemical scaffold. However, the strategic introduction of substituents onto the benzene ring can dramatically modulate its physicochemical properties and biological activities, unlocking a vast landscape for therapeutic innovation. The compound 5-Chloro-2-methylbenzaldehyde, characterized by the presence of a chloro group at the fifth position and a methyl group at the second position, represents a particularly intriguing starting point for the development of novel bioactive molecules. The electron-withdrawing nature of the chlorine atom and the electron-donating, sterically influential methyl group create a unique electronic and steric profile, predisposing its derivatives to engage with biological targets with high specificity and affinity. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, offering a synthesis of current research, field-proven insights, and detailed experimental methodologies to empower researchers in the fields of drug discovery and development.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzaldehyde derivatives, particularly in the form of Schiff bases, have demonstrated significant potential as a novel class of antimicrobial agents.[1] The imine or azomethine group (-C=N-) of the Schiff base is a critical pharmacophore that can be readily synthesized through the condensation of this compound with various primary amines.

Mechanism of Action

The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to disrupt the integrity of the microbial cell membrane.[2] It is hypothesized that the lipophilic nature of these compounds facilitates their insertion into the lipid bilayer, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[2] Furthermore, the imine group in Schiff base derivatives can chelate with metal ions that are essential for the activity of various microbial enzymes, thereby inhibiting critical metabolic pathways.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.[3]

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[5]

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

-

Optionally, a viability indicator dye such as resazurin can be added to aid in the determination of microbial growth.

-

Illustrative Data for Structurally Related Compounds

While specific MIC values for this compound derivatives are not extensively reported, studies on Schiff bases derived from the closely related 5-chloro-salicylaldehyde provide valuable insights. For instance, one study reported that a Schiff base derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, exhibited potent antimicrobial activity with MICs of 1.6 µg/mL against E. coli and 3.4 µg/mL against S. aureus.[6] Another study on Schiff bases of 5-chlorosalicylaldehyde and substituted anilines also demonstrated broad-spectrum antibacterial activity.[7]

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Schiff Base of 5-chloro-salicylaldehyde | E. coli | 1.6 | [6] |

| Schiff Base of 5-chloro-salicylaldehyde | S. aureus | 3.4 | [6] |

| Schiff Base of 5-chloro-salicylaldehyde | P. fluorescence | 2.8 | [6] |

| Schiff Base of 5-chloro-salicylaldehyde | B. subtilis | 45.2 | [6] |

| Schiff Base of 5-chloro-salicylaldehyde | A. niger | 47.5 | [6] |

Anticancer Activity: Targeting Key Signaling Pathways in Malignancy

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Benzaldehyde and its derivatives have emerged as a promising class of compounds with the ability to selectively target cancer cells while exhibiting minimal harm to normal cells.[8]

Mechanism of Action: Inhibition of Pro-Survival Signaling

The anticancer effects of benzaldehyde derivatives are often mediated through the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer.[9][10] Two of the most important pathways implicated in cancer cell proliferation, survival, and inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]

-

NF-κB Pathway: This pathway plays a pivotal role in the inflammatory response and in promoting cell survival by upregulating the expression of anti-apoptotic genes. In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy. Benzaldehyde derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[12]

-

MAPK Pathway: The MAPK cascade is a key signaling pathway that transduces extracellular signals to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.[13] Dysregulation of the MAPK pathway is a common feature of many cancers. Some benzaldehyde derivatives have been found to exert their anticancer effects by inhibiting the phosphorylation of key kinases in the MAPK cascade, such as ERK, JNK, and p38.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound. It measures the metabolic activity of cells, which is indicative of their viability.[14][15]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[15]

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells in fresh medium only).

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]

-

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

-

Illustrative Data for Structurally Related Compounds

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | [9] |

| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.42 | [9] |

| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 | [9] |

| 5-Nitrosalicylaldehyde | HL-60 (Leukemia) | 1.54 | [9] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. Benzaldehyde derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[12]

Mechanism of Action: Suppression of Inflammatory Mediators

The anti-inflammatory effects of benzaldehyde derivatives are largely attributed to their ability to suppress the expression and activity of enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] These enzymes are responsible for the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively. The inhibition of these enzymes is often a consequence of the compound's ability to interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway.[12]

Experimental Protocol: In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophage Cells

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammatory responses in vitro. Upon stimulation with lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory mediators.[16]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.[16]

-

-

Compound Treatment and LPS Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of the this compound derivative for 1 hour.

-

Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[16]

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure the absorbance at 540 nm to determine the concentration of nitrite, a stable product of NO.[16]

-

-

Measurement of Pro-inflammatory Cytokines (ELISA):

-

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[16]

-

-

Cell Viability Assay (MTT):

-

It is crucial to perform a concurrent MTT assay to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.[16]

-

Conclusion and Future Directions

The derivatives of this compound represent a promising and largely unexplored area for the discovery of novel therapeutic agents. The unique substitution pattern on the benzaldehyde core provides a foundation for the synthesis of a diverse library of compounds with the potential for significant antimicrobial, anticancer, and anti-inflammatory activities. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the systematic evaluation of these derivatives. Future research should focus on the synthesis and screening of a broad range of this compound derivatives, including Schiff bases, chalcones, and other heterocyclic compounds. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways involved in their biological activities. Furthermore, lead compounds identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles. The continued exploration of this chemical space holds great promise for the development of the next generation of therapeutics to address pressing unmet medical needs.

References

- El-Gohary, A. R., & Shaaban, M. (2017). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. BMC Chemistry, 11(1), 1-9.

- BenchChem. (2025).

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

- BenchChem. (2025). Application Note: In Vitro Anti-inflammatory Assay for Acremine F using RAW 264.7 Cells. BenchChem.

- Saito, J., Onishi, N., Yamasaki, J., Koike, N., Hata, Y., Kimura, K., ... & Saya, H. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Oncogene.

-

Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified diagram depicting the two NF-κB signalling pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the MAPK signaling pathways. Retrieved from [Link]

- Synthesis, Physicochemical and Antimicrobial Studies of Schiffbase Ligand derived from Benzaldehyde and Urea and its Ni(II) and. International Journal of Advanced Research in Chemical Science, 5(6), 1-7.

-

ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. Retrieved from [Link]

- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Roche. (n.d.).

- Microbe Online. (2013, November 15).

- Ellinghaus, H. (2021, September 27).

- KIT - IBG. (n.d.).

- JoVE. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.

- Synthesis and Antimicrobial Activity of Schiff Bases Derived from 5-Chlorosalicylaldehyde with Substituted Aniline. International Journal of Scientific & Engineering Research, 7(5), 110-115.

- Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564.

- protocols.io. (2023, February 27). MTT assay protocol.

- Cyrusbioscience. (n.d.). MTT Assay Protocol.

- ResearchGate. (n.d.).

-

ResearchGate. (n.d.). 5-chloro-salicylaldehyde-Shiff bases. Retrieved from [Link]

- Longdom Publishing. (n.d.). In Vitro Anti-Inflammatory Activity of Russula virescens in the M.

- Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Oxidative Medicine and Cellular Longevity, 2019, 1-13.

- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv

- MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.

- Saitoh, J., & Saya, H. (2016). Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14 Supplement), 4758-4758.

- Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, immunity and cancer: coming of age. Nature reviews. Immunology, 18(5), 309–324.

- Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. Molecules, 26(17), 5183.

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 23(21), 13341.

- Kim, J. A., Lee, J. E., Kim, H. J., Lee, J. Y., & Kwon, Y. S. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. Marine drugs, 12(10), 5164–5179.

- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(30), 27195-27211.

- Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Arzneimittel-Forschung, 55(6), 338-344.

- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(30), 27195–27211.

- Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(11), 3192.

- Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). International Journal of Chemistry, 5(2), 1-10.

- Synthesis, spectral characterization and antioxidant activity studies of a bidentate Schiff base, 5-methyl thiophene-2-carboxaldehyde-carbohydrazone and its Cd(II), Cu(II), Ni(II) and Zn(II) complexes. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 101, 141–148.

- Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]

- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 9. benchchem.com [benchchem.com]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Their versatile reactivity, stemming from the electrophilic aldehyde functional group and the tuneable electronic properties of the benzene ring, makes them indispensable building blocks for a vast array of complex molecules. This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable compounds, focusing on the underlying mechanisms, practical considerations, and the causal relationships behind experimental choices.

Strategic Overview: Pathways to the Formyl Group

The synthesis of substituted benzaldehydes can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern on the aromatic ring, the availability of starting materials, and the required scale of the synthesis.

Caption: Major synthetic strategies for substituted benzaldehydes.

Direct Formylation of Aromatic Rings: Electrophilic Aromatic Substitution

The direct introduction of a formyl group (-CHO) onto an aromatic ring is a powerful and frequently employed strategy.[3] These reactions are classic examples of electrophilic aromatic substitution, where the choice of formylating agent and catalyst is crucial for achieving the desired regioselectivity and yield.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of benzene and its activated derivatives using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like cuprous chloride.[4][5][6]

Mechanism: The reaction proceeds through the in-situ generation of a highly reactive formyl cation (CHO+) equivalent.[7][8] This electrophile then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the benzaldehyde.[7][8]

Caption: Gattermann-Koch reaction mechanism overview.

Causality in Experimental Choices:

-

Anhydrous Conditions: The Gattermann-Koch reaction is highly sensitive to moisture, as water would react with the Lewis acid catalyst and the formyl cation intermediate.[5]

-

Catalyst System: The combination of AlCl₃ and CuCl is crucial. AlCl₃ acts as the primary Lewis acid to generate the electrophile, while CuCl is believed to act as a carrier for carbon monoxide, facilitating its reaction with HCl.[6]

-

Substrate Scope: This method is most effective for benzene and activated arenes.[7] It is not suitable for phenols, phenol ethers, or highly deactivated rings.[6][8][9]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10] It utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which acts as the electrophile.[10]

Mechanism: The reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from DMF and POCl₃.[11] This reagent is then attacked by the electron-rich arene in an electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[10][11]

Caption: Vilsmeier-Haack reaction mechanism overview.

Field-Proven Insights:

-

Substrate Reactivity: The Vilsmeier-Haack reaction is particularly well-suited for arenes bearing electron-donating groups, such as anilines and phenols, as well as electron-rich heterocycles like pyrroles and indoles.[10][11][12]

-

Regioselectivity: Formylation typically occurs at the position para to the activating group, unless this position is blocked, in which case ortho-formylation is observed.[13]

-

Alternative Reagents: While POCl₃ is common, other acid chlorides like oxalyl chloride or thionyl chloride can also be used.[13]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a specific method for the ortho-formylation of phenols.[14][15] It involves the reaction of a phenol with chloroform in the presence of a strong base, followed by acidic workup.[14][15]

Mechanism: The key to this reaction is the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[15][16] The highly electrophilic dichlorocarbene is then attacked by the electron-rich phenoxide ion. A series of steps, including hydrolysis, leads to the formation of the ortho-hydroxybenzaldehyde.[15][16]

Trustworthiness of the Protocol:

-

Base Selection: A strong base, such as sodium hydroxide or potassium hydroxide, is essential to deprotonate both the phenol and the chloroform.[15]

-

Solvent System: The reaction is often carried out in a biphasic system with vigorous stirring to ensure adequate mixing of the aqueous base and the organic phase containing the phenol and chloroform.[16]

-

Product Distribution: While ortho-formylation is generally favored, some para-isomer is often formed as a byproduct.[16]

Other Formylation Reactions

-

Duff Reaction: This method utilizes hexamine as the formylating agent for the ortho-formylation of highly activated arenes like phenols.[17]

-

Rieche Formylation: This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst.[18]

Oxidation of Benzyl-Substituted Precursors

An alternative and widely used approach involves the oxidation of a benzylic carbon that is already at the correct oxidation state or can be easily converted to it.

Oxidation of Toluene and its Derivatives

The direct oxidation of the methyl group of toluene to an aldehyde is a common industrial method.[2][19] This can be achieved through various methods, including:

-

Liquid-phase air oxidation: This process often uses catalysts based on cobalt, manganese, or chromium.[19]

-

Vapor-phase air oxidation: This method typically employs a vanadium pentoxide catalyst at high temperatures.[19]

Oxidation of Benzyl Halides

Benzyl halides can be converted to benzaldehydes through several methods, including:

-

Sommelet Reaction: This reaction involves the treatment of a benzyl halide with hexamethylenetetramine (hexamine), followed by hydrolysis.[20][21] The reaction proceeds through the formation of a quaternary ammonium salt.[20][21]

-

Hydrolysis with Aqueous Dimethylamine: This method provides an efficient conversion of benzal halides to their corresponding benzaldehydes.[22]

Reduction of Benzoic Acid Derivatives

The reduction of carboxylic acids and their derivatives, such as esters, acid chlorides, and amides, to aldehydes is a valuable synthetic transformation.[23] The key challenge is to prevent over-reduction to the corresponding benzyl alcohol.[23]

Key Reducing Agents and Substrates:

-

Acyl Chlorides: The Rosenmund reduction, which employs catalytic hydrogenation over a poisoned palladium catalyst, is a classic method for reducing acyl chlorides to aldehydes.

-

Esters and Amides: Reagents like diisobutylaluminum hydride (DIBAL-H) are commonly used for the low-temperature reduction of esters and amides to aldehydes.[23]

-

Carboxylic Acids: Direct reduction of carboxylic acids to aldehydes can be achieved using specific reagents or through enzymatic processes.[24][25] For instance, carboxylic acid reductase (CAR) enzymes can catalyze this transformation under mild conditions.[24]

Organometallic Approaches

Modern synthetic chemistry has seen the development of powerful methods based on organometallic reagents.

Formylation of Metalated Arenes

This strategy involves the generation of an organometallic species, such as an organolithium or Grignard reagent, from an aryl halide. This nucleophilic species is then reacted with a formylating agent like DMF.[26]

One-Pot Reduction/Cross-Coupling

A novel one-pot procedure involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate.[27][28] This "masked" aldehyde can then undergo a subsequent cross-coupling reaction with an organometallic reagent to introduce a substituent onto the aromatic ring, followed by hydrolysis to reveal the aldehyde.[27][28] This method is particularly useful for synthesizing functionally diverse benzaldehydes.[27][28]

Data Presentation: Comparison of Formylation Methods

| Reaction | Substrate Scope | Key Reagents | Conditions | Advantages | Limitations |

| Gattermann-Koch | Benzene, activated arenes | CO, HCl, AlCl₃, CuCl | Anhydrous, often high pressure | Direct formylation | Not suitable for phenols, phenol ethers, deactivated rings |

| Vilsmeier-Haack | Electron-rich arenes, heterocycles | DMF, POCl₃ | Mild temperatures | Versatile, good for activated systems | Not suitable for deactivated rings |

| Reimer-Tiemann | Phenols | CHCl₃, strong base | Biphasic, elevated temperature | Ortho-selective for phenols | Moderate yields, byproduct formation |

| Sommelet | Benzyl halides | Hexamethylenetetramine, water | Aqueous, heating | Mild oxidation | Limited to benzylic halides |

Experimental Protocols

Representative Protocol for the Vilsmeier-Haack Reaction

Synthesis of 4-hydroxybenzaldehyde from Phenol:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath and add phosphorus oxychloride (POCl₃) dropwise with constant stirring.

-

After the addition is complete, add a solution of phenol in DMF dropwise.

-

Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by TLC.

-

Pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford pure 4-hydroxybenzaldehyde.

Note: This is a generalized procedure and specific quantities, reaction times, and temperatures should be optimized based on literature precedents for the specific substrate.

Conclusion

The synthesis of substituted benzaldehydes is a rich and diverse field of organic chemistry. The choice of synthetic route is a strategic decision that depends on a multitude of factors, including the electronic nature of the desired substituents, the availability and cost of starting materials, and the desired scale of the reaction. While classic methods like the Gattermann-Koch and Reimer-Tiemann reactions remain valuable, modern organometallic and enzymatic approaches offer new avenues for the efficient and selective synthesis of these important building blocks. A thorough understanding of the underlying mechanisms and experimental parameters is paramount for any researcher, scientist, or drug development professional working in this area.

References

- Allen, A. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.

- Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples.

- Wikipedia. (n.d.). Formylation.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Purechemistry. (2023). Aromatic formylation reaction.

- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.

- OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl).

- Benchchem. (2025). Vilsmeier-Haack Reaction for Aminobenzaldehyde Synthesis: Application Notes and Protocols.

- PHARMD GURU. (n.d.). 39. REIMER TIEMANS REACTION.

- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.

- ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- Wikipedia. (n.d.). Duff reaction.

- Common Conditions. (n.d.). Formylation.

- Grokipedia. (n.d.). Sommelet reaction.

- GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism.

- Science Info. (2023). Gattermann Koch Reaction: Mechanism, Application, Limitation.

- Slideshare. (n.d.). Name reactions mechanism-Reimer tiemann reaction and Clemmensen reduction reaction.

- Chemical Industry. (2024). Benzaldehyde: A Fragrant Workhorse In The Chemical Industry.

- Wikipedia. (n.d.). Benzaldehyde.

- BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism.

- Organic Reactions. (n.d.). The Sommelet Reaction.

- Collegedunia. (n.d.). Gattermann-Koch Reaction: Mechanism, Limitations and Examples.

- SpringerLink. (n.d.). Synthesis of Functionally Substituted Benzaldehydes.

- Wikipedia. (n.d.). Sommelet reaction.

- YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Digital Commons. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes.

- Sciencemadness Wiki. (2018). Sommelet reaction.

- BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism.

- Digital Commons. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Organic Reactions. (n.d.). The Sommelet Reaction.

- ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- Google Patents. (n.d.). US3931330A - Process for the production of benzaldehyde.

- ResearchGate. (n.d.). Catalytic cycle of holo-Car reduction of benzoic acid to benzaldehyde.

- ResearchGate. (2025). Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis.

- ACS Publications. (n.d.). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters.

- Organic Chemistry Portal. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine.

- NIH. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains.

- Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.

- YouTube. (2022). Preparation of Benzaldehydes, Part 2: From Metalated Arenes.

- NIH. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains.

- PrepChem.com. (n.d.). Preparation of benzaldehyde.

- Google Patents. (n.d.). CN104803835B - Method for preparing benzaldehyde and its derivatives.

- Vedantu. (n.d.). JEE Main 2026: Preparation of Benzaldehyde - Chemistry.

Sources

- 1. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 2. Benzaldehyde In The Chemical Industry: A Fragrant Workhorse [chemicalbull.com]

- 3. Formylation - Wikipedia [en.wikipedia.org]

- 4. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 5. purechemistry.org [purechemistry.org]

- 6. scienceinfo.com [scienceinfo.com]